Cas no 863914-07-2 (BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL-)

BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL- Chemical and Physical Properties
Names and Identifiers
-
- BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL-
- 863914-07-2
- 4-(chloromethyl)-2,5-dimethylbenzoic acid
- EN300-379407
- 4-(chloromethyl)-2,5-dimethylbenzoicacid
-
- Inchi: InChI=1S/C10H11ClO2/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4H,5H2,1-2H3,(H,12,13)
- InChI Key: SHHSDYBPFFJXOP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 198.0447573Da
- Monoisotopic Mass: 198.0447573Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 2.6
BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379407-0.1g |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
863914-07-2 | 0.1g |
$779.0 | 2023-06-03 | ||
Enamine | EN300-379407-0.05g |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
863914-07-2 | 0.05g |
$744.0 | 2023-06-03 | ||
Enamine | EN300-379407-0.25g |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
863914-07-2 | 0.25g |
$814.0 | 2023-06-03 | ||
Enamine | EN300-379407-0.5g |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
863914-07-2 | 0.5g |
$849.0 | 2023-06-03 | ||
Enamine | EN300-379407-10.0g |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
863914-07-2 | 10g |
$3807.0 | 2023-06-03 | ||
Enamine | EN300-379407-1.0g |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
863914-07-2 | 1g |
$884.0 | 2023-06-03 | ||
Enamine | EN300-379407-2.5g |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
863914-07-2 | 2.5g |
$1735.0 | 2023-06-03 | ||
Enamine | EN300-379407-5.0g |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
863914-07-2 | 5g |
$2566.0 | 2023-06-03 |
BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL- Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
Additional information on BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL-
Recent Advances in the Study of BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL- (CAS: 863914-07-2) and Its Applications in Chemical Biology and Pharmaceutical Research
BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL- (CAS: 863914-07-2) is a chemically modified benzoic acid derivative that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical biology research. This compound, characterized by its chloromethyl and dimethyl substitutions, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases, including cancer and infectious diseases.
One of the key areas of research involving this compound is its role as a building block in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL- could be used to develop potent inhibitors of protein kinases, which are critical targets in cancer therapy. The study highlighted the compound's ability to undergo further functionalization, enabling the creation of a diverse library of kinase inhibitors with improved selectivity and efficacy.
In addition to its applications in drug discovery, recent research has also investigated the compound's potential in chemical biology. A 2024 paper in ACS Chemical Biology reported the use of BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL- as a probe to study enzyme mechanisms. The chloromethyl group was found to react selectively with active-site residues, providing valuable insights into enzyme function and facilitating the design of targeted enzyme modulators.
Another notable advancement is the compound's use in the development of antimicrobial agents. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that derivatives of this benzoic acid analog exhibited promising activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for new antibiotics.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL-. Recent work has focused on improving the solubility and bioavailability of these compounds, with some success in preclinical models. For instance, a 2023 study in Molecular Pharmaceutics described the use of prodrug strategies to enhance the delivery of these derivatives, paving the way for future clinical applications.
In conclusion, BENZOIC ACID, 4-(CHLOROMETHYL)-2,5-DIMETHYL- (CAS: 863914-07-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential in drug discovery highlight its importance in the field. Ongoing research aims to further explore its applications and address existing limitations, with the ultimate goal of translating these findings into therapeutic innovations.
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